![molecular formula C16H20N2OS2 B2961892 4-Cyclopentyl-11-methyl-5-sulfanyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one CAS No. 757221-99-1](/img/structure/B2961892.png)
4-Cyclopentyl-11-methyl-5-sulfanyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4-Cyclopentyl-11-methyl-5-sulfanyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one” is a chemical compound with the CAS Number: 757221-99-1 . It has a molecular weight of 320.48 . The IUPAC name for this compound is 3-cyclopentyl-7-methyl-2-sulfanyl-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one .
Molecular Structure Analysis
The InChI code for this compound is 1S/C16H20N2OS2/c1-9-6-7-11-12(8-9)21-14-13(11)15(19)18(16(20)17-14)10-4-2-3-5-10/h9-10H,2-8H2,1H3,(H,17,20) .Physical and Chemical Properties Analysis
The compound has a molecular weight of 320.48 . Other physical and chemical properties like boiling point, linear structure formula, etc. are not available in the resources I have.Scientific Research Applications
Synthesis and Structural Studies
The synthesis of complex molecules involving the structural framework similar to "4-Cyclopentyl-11-methyl-5-sulfanyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one" often aims at exploring new synthetic pathways or improving existing ones for potential biological or industrial applications. Studies such as those conducted by Dixon et al. (2006) on the synthesis of sparteine surrogates reveal the intricate methods used to create complex molecules for specific uses, such as asymmetric synthesis and chiral chemistry applications Dixon, McGrath, & O’Brien, 2006.
Biological and Pharmacological Applications
Research on compounds with similar structural characteristics often explores their potential biological and pharmacological activities. For example, studies on thiazole, pyridone, and other heterocyclic compounds bearing sulfonamide moieties have been conducted to evaluate their antimicrobial properties Darwish et al., 2014. These studies are crucial for identifying new drug candidates and understanding the structure-activity relationships essential for drug design.
Catalytic and Chemical Reactions
Compounds with complex structures like the one mentioned are also studied for their roles in catalysis and chemical reactions. The exploration of their reactivity can lead to the discovery of new catalysts or reaction intermediates with applications in organic synthesis. For example, research on the cyclization reactions and stereochemical outcomes of reactions involving similar compounds contributes to the broader understanding of chemical reactivity and synthesis strategies Betts et al., 1999.
Safety and Hazards
Properties
IUPAC Name |
3-cyclopentyl-7-methyl-2-sulfanylidene-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2OS2/c1-9-6-7-11-12(8-9)21-14-13(11)15(19)18(16(20)17-14)10-4-2-3-5-10/h9-10H,2-8H2,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRXFGMWTNXDVCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC3=C2C(=O)N(C(=S)N3)C4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{[6-(hydroxymethyl)-5-methyl-8-oxa-5-azaspiro[3.5]nonan-6-yl]methyl}prop-2-enamide](/img/structure/B2961811.png)
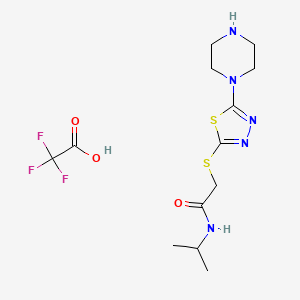
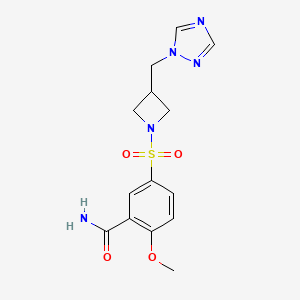
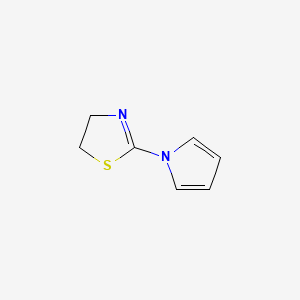
![N-[[4-(2,3-dimethylphenyl)-5-[2-[3-(4-fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-2-phenylacetamide](/img/structure/B2961818.png)
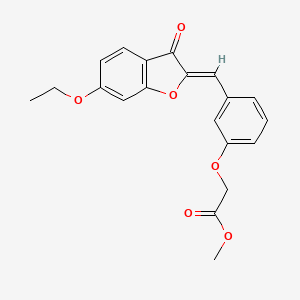
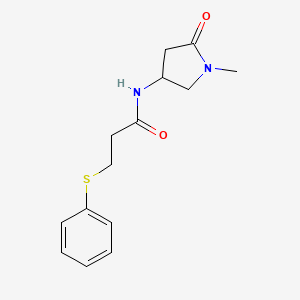
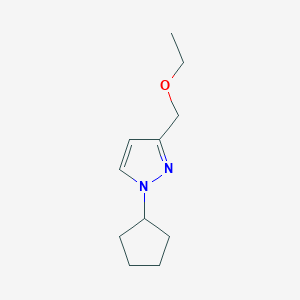

![4-chloro-N-(3,5-dimethylphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2961825.png)
![1-(Benzo[d]thiazol-2-yl)ethyl 2-(1,3-dioxoisoindolin-2-yl)acetate](/img/structure/B2961826.png)
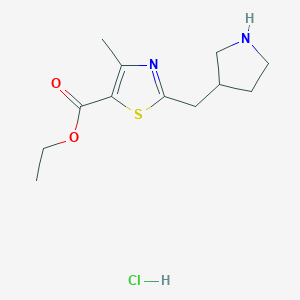
![N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2961829.png)
